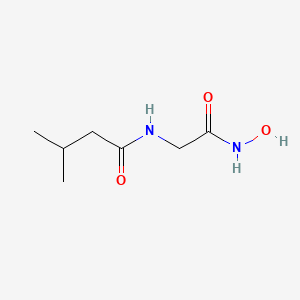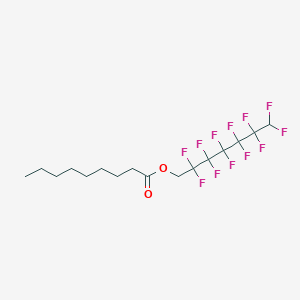
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate is a fluorinated ester compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate typically involves the esterification of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and nonanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and nonanoic acid.
Reduction: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate is primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and chemical stability. In biological systems, the compound may interact with lipid membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate is unique due to its specific ester linkage and the presence of a nonanoate group. This structural feature distinguishes it from other similar fluorinated compounds, providing distinct chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
78509-68-9 |
|---|---|
Formule moléculaire |
C16H20F12O2 |
Poids moléculaire |
472.31 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl nonanoate |
InChI |
InChI=1S/C16H20F12O2/c1-2-3-4-5-6-7-8-10(29)30-9-12(19,20)14(23,24)16(27,28)15(25,26)13(21,22)11(17)18/h11H,2-9H2,1H3 |
Clé InChI |
LYBXFDASBNDDCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


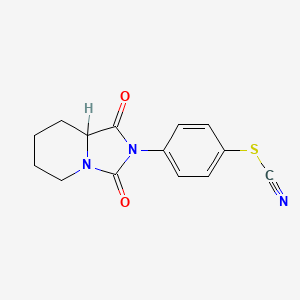
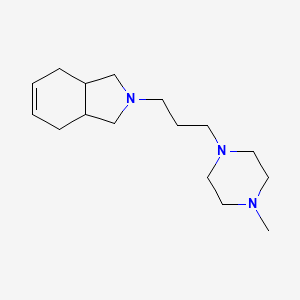
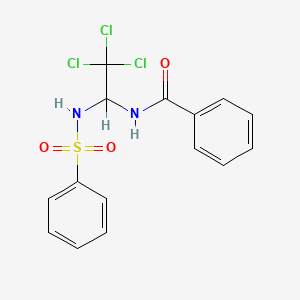

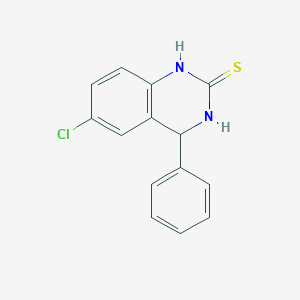
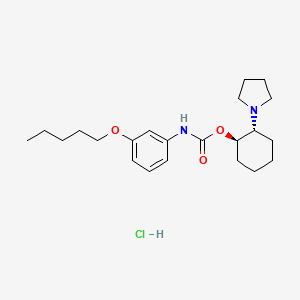
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
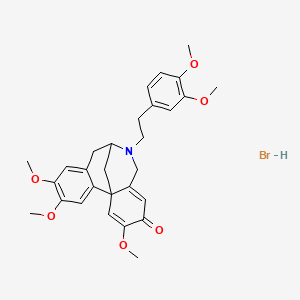
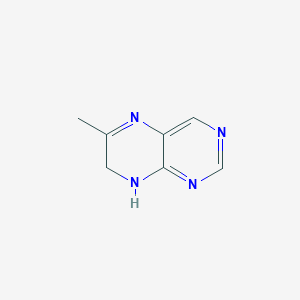

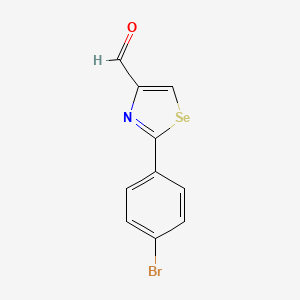

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
